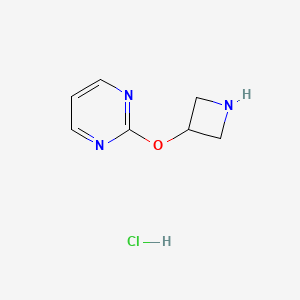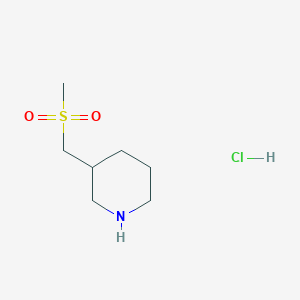![molecular formula C10H15Cl2N3 B1447734 [3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride CAS No. 1881331-98-1](/img/structure/B1447734.png)
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride
Vue d'ensemble
Description
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride, also known as A-366, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. In
Applications De Recherche Scientifique
FGFR Inhibition for Cancer Therapy
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride: has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway . Abnormal activation of FGFRs is implicated in various types of tumors, making them a significant target for cancer therapeutics. Compounds derived from this chemical scaffold have shown inhibitory activity against FGFR1, FGFR2, and FGFR3, with potential applications in treating breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer.
Antiproliferative Activity Against Cancer Cell Lines
Derivatives of this compound have demonstrated potent antiproliferative activity against different cancer cell lines, including Hep3B cells . This suggests its utility in the development of new anticancer drugs that can prevent the proliferation of cancerous cells.
Induction of Apoptosis in Breast Cancer Cells
In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer 4T1 cell lines . This is crucial for cancer treatment strategies that aim to trigger the programmed death of cancer cells.
Inhibition of Cell Migration and Invasion
The compound has also been reported to significantly inhibit the migration and invasion of 4T1 cells . This property is particularly valuable in preventing metastasis, the process by which cancer spreads to new areas of the body.
Lead Compound for Drug Development
Due to its low molecular weight and potent activities, this compound serves as an appealing lead compound for further optimization in drug development . Its structural features make it a promising candidate for the synthesis of more effective therapeutic agents.
Targeting Other Signaling Pathways
Beyond FGFR inhibition, the compound’s analogs have been used in research targeting other signaling pathways involved in disease progression. For instance, it has been utilized in studies concerning human neutrophil elastase (HNE), which plays a role in inflammatory responses .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases . These kinases play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
Similar compounds have been reported to act by inhibiting multiple receptor tyrosine kinases . This inhibition could potentially lead to changes in cellular processes regulated by these kinases .
Biochemical Pathways
Inhibition of receptor tyrosine kinases can affect various downstream signaling pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of receptor tyrosine kinases could potentially lead to changes in cellular processes such as growth, differentiation, and apoptosis .
Propriétés
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13;;/h1,3-4,6,8H,2,5,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFYEUKGMDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)






![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
